molecular formula C7H8N4 B14851364 6-Amino-4-(aminomethyl)pyridine-2-carbonitrile

6-Amino-4-(aminomethyl)pyridine-2-carbonitrile

Cat. No.: B14851364
M. Wt: 148.17 g/mol
InChI Key: WMHBYIDHTTXFTD-UHFFFAOYSA-N
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Description

6-Amino-4-(aminomethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(aminomethyl)pyridine-2-carbonitrile typically involves multicomponent reactions. One common method is the condensation of 2-cyanopyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of magnetically recoverable catalysts has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(aminomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-(aminomethyl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-4-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(aminomethyl)pyridine-2-carbonitrile stands out due to its dual amino groups, which provide unique reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-amino-4-(aminomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c8-3-5-1-6(4-9)11-7(10)2-5/h1-2H,3,8H2,(H2,10,11)

InChI Key

WMHBYIDHTTXFTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)N)CN

Origin of Product

United States

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